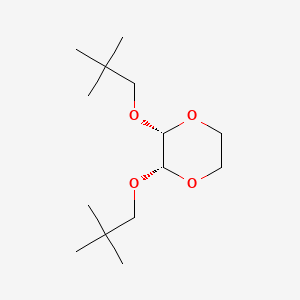
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is an organic compound characterized by its unique dioxane ring structure with two 2,2-dimethylpropoxy groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane typically involves the reaction of a suitable dioxane precursor with 2,2-dimethylpropyl halides under basic conditions. The reaction may proceed via a nucleophilic substitution mechanism, where the halide is replaced by the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions could potentially convert the dioxane ring into more saturated structures.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane exerts its effects would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler analog without the 2,2-dimethylpropoxy groups.
2,3-Dimethyl-1,4-dioxane: Another analog with different substituents on the dioxane ring.
Uniqueness
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is unique due to its specific stereochemistry and the presence of bulky 2,2-dimethylpropoxy groups, which may confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
83466-15-3 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
(2S,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane |
InChI |
InChI=1S/C14H28O4/c1-13(2,3)9-17-11-12(16-8-7-15-11)18-10-14(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
InChI Key |
QWJADVCUBVWJHW-TXEJJXNPSA-N |
Isomeric SMILES |
CC(C)(C)CO[C@@H]1[C@@H](OCCO1)OCC(C)(C)C |
Canonical SMILES |
CC(C)(C)COC1C(OCCO1)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















